molecular formula C10H8BrNO B1280009 1-Acetyl-5-bromoindole CAS No. 61995-52-6

1-Acetyl-5-bromoindole

Cat. No.: B1280009
CAS No.: 61995-52-6
M. Wt: 238.08 g/mol
InChI Key: BOMKWHSZGCMFEG-UHFFFAOYSA-N
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Description

1-Acetyl-5-bromoindole (CAS 61995-52-6) is a halogenated N-acetylindole derivative that serves as a versatile and valuable synthetic intermediate in organic chemistry and pharmaceutical research. The compound features a bromine atom at the 5-position of the indole ring and an acetyl protecting group on the nitrogen atom. This specific molecular architecture, with a molecular formula of C₁₀H₈BrNO and a molecular weight of 238.08 g/mol, makes it a bifunctional building block . The core research value of this compound lies in its application as a key precursor in cross-coupling reactions, such as Suzuki and Heck couplings, which are fundamental to constructing complex molecular architectures . The bromine atom provides a reactive site for metal-catalyzed cross-coupling, allowing for the introduction of diverse substituents at the indole 5-position. Simultaneously, the N-acetyl group acts as a protective moiety, preventing unwanted reactions at the nitrogen center and influencing the electronic properties of the ring system to direct subsequent chemical transformations . This combination is strategically employed in multi-step syntheses, including the formal synthesis of active pharmaceutical ingredients such as the anti-migraine drug Eletriptan, where derivatives of this compound act as crucial intermediates . Researchers utilize this compound to access a wide range of indole-based structures, leveraging its role as a foundational scaffold. The indole nucleus is a "privileged structure" in medicinal chemistry, found in numerous natural products and FDA-approved drugs targeting various therapeutic areas like cancer, infectious diseases, and neurological disorders . This product is offered with a purity of 97% and is presented as a solid. It is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(5-bromoindol-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO/c1-7(13)12-5-4-8-6-9(11)2-3-10(8)12/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOMKWHSZGCMFEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C=CC2=C1C=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60488007
Record name 1-Acetyl-5-bromoindole
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Molecular Weight

238.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61995-52-6
Record name 1-(5-Bromo-1H-indol-1-yl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61995-52-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Acetyl-5-bromoindole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 1 Acetyl 5 Bromoindole

Strategies for N-Acetylation of 5-Bromoindole (B119039) Precursors

N-acetylation is a fundamental transformation that modifies the electronic properties of the indole (B1671886) nitrogen, often serving as a protective group or a key feature for biological activity. This approach starts with an indole ring that already contains the bromine atom at the 5-position.

The N-acetylation of 5-bromo-1H-indole-2,3-dione (also known as 5-bromoisatin) yields 1-acetyl-5-bromo-1H-indole-2,3-dione. nih.gov 5-bromoisatin (B120047) is a versatile starting material used in the synthesis of various heterocyclic compounds and has been noted for its potential biological activities. researchgate.net The acetylation reaction typically involves treating 5-bromoisatin with an acetylating agent. One documented method involves the reaction of a sodium salt of a 5-bromoisatin Schiff base derivative with monochloroacetyl chloride. researchgate.net Another general approach for the N-acetylation of similar isatin (B1672199) structures involves using sodium hydride (NaH) in an anhydrous solvent like dimethylformamide (DMF) to deprotonate the indole nitrogen, followed by the addition of an acetylating agent such as acetyl chloride.

Table 1: N-Acetylation of 5-Bromoisatin Derivatives

Starting Material Reagents Solvent Key Conditions Product
5-bromo-1H-indole-2,3-dione 1. Sodium Hydride (NaH) 2. Acetyl Chloride Dimethylformamide (DMF) Deprotonation followed by acetylation 1-acetyl-5-bromo-1H-indole-2,3-dione

The N-acetylation of (R)-5-bromo-3-(N-methylpyrrolidin-2-ylmethyl)-1H-indole is a crucial step in the synthesis of the anti-migraine drug Eletriptan. nih.govd-nb.infobeilstein-journals.org This reaction produces (R)-1-acetyl-5-bromo-3-(N-methylpyrrolidin-2-ylmethyl)-1H-indole, an important intermediate that undergoes further transformations. google.comgoogle.comsmolecule.comlookchem.com The process is typically carried out by treating the starting bromoindole with acetic anhydride (B1165640) in the presence of a base. nih.govgoogle.com Triethylamine is a commonly used base for this purpose, and the reaction can be conducted in solvents like acetonitrile (B52724) or N,N-dimethylformamide (DMF). nih.govd-nb.infogoogle.com The reaction is often performed under reflux conditions to ensure completion. google.com

Table 2: N-Acetylation in Eletriptan Synthesis

Starting Material Reagents Solvent Key Conditions Product

A versatile, multi-step route to 5-substituted indoles, including 5-bromoindole, utilizes a temporary sulfonate group at the 2-position to direct electrophilic substitution to the 5-position. mdma.ch The process begins with the reaction of indole with sodium bisulfite in an aqueous alcohol solution to form sodium indoline-2-sulfonate. mdma.ch This intermediate is then acetylated on the nitrogen atom. mdma.ch

The acetylation step involves heating a slurry of the sodium indoline-2-sulfonate salt in acetic anhydride. mdma.ch For instance, the slurry can be heated to 70°C for a couple of hours. mdma.ch In some procedures, the temperature is raised to 90°C for two hours to ensure the reaction goes to completion, with additional acetic anhydride added if the mixture becomes too thick to stir. The resulting product, sodium 1-acetylindoline-2-sulfonate, is a stable, isolable solid that serves as the precursor for the subsequent bromination step. mdma.ch This method has been shown to produce the acetylated intermediate in high yields, often between 82-85%. mdma.ch

Table 3: Synthesis and Acetylation of Indole-2-sulfonate

Step Reagents Solvent Temperature Duration Product
Sulfonation Indole, Sodium Bisulfite Ethanol/Water Room Temperature Overnight Sodium indoline-2-sulfonate mdma.ch

| Acetylation | Sodium indoline-2-sulfonate, Acetic Anhydride, Sodium Bisulfite | Acetic Anhydride | 70°C, then 90°C | 1 hour, then 2 hours | Sodium 1-acetylindoline-2-sulfonate |

N-Acetylation of (R)-5-bromo-3-(N-methylpyrrolidin-2-ylmethyl)-1H-indole

Regioselective Bromination Approaches for Indole Systems

Achieving regioselectivity in the bromination of the indole nucleus is critical for the synthesis of specific isomers. Direct bromination of indole typically yields the 3-bromo derivative as the major product. Therefore, strategies have been developed to direct the bromine atom specifically to the 5-position, often by first modifying the indole ring with an N-acetyl group.

The synthesis of 1-acetyl-5-bromo-1H-indole-2,3-dione can be accomplished via the direct bromination of 1-acetylindole-2,3-dione (N-acetylisatin). This reaction is an example of electrophilic aromatic substitution, where the N-acetyl group helps direct the incoming electrophile (bromine) to the 5-position of the aromatic ring. masterorganicchemistry.com The procedure involves dissolving 1-acetylindole-2,3-dione in a suitable solvent and adding bromine dropwise at a low temperature, typically 0–5 °C, to control the reaction's exothermicity and prevent polybromination. The reaction is allowed to proceed for several hours, after which excess bromine is quenched with a reducing agent like sodium bisulfite solution. Subsequent workup, often involving basification and reflux, facilitates the isolation of the final product.

Table 4: Bromination of 1-Acetylindole-2,3-dione

Starting Material Reagents Quenching Agent Temperature Duration Product

An environmentally friendly synthesis for 5-bromoindole has been developed that proceeds through an indoline (B122111) intermediate, avoiding the direct bromination of the electron-rich indole ring. wipo.int This multi-step sequence offers excellent control over regioselectivity. wipo.int

The key steps are:

Hydrogenation: Indole is hydrogenated to indoline using a metal catalyst under low-temperature and low-pressure conditions. wipo.int

N-Acetylation: The resulting indoline is treated with an acetylating reagent to produce N-acetylindoline. wipo.int

Bromination: N-acetylindoline undergoes a clean bromination reaction to yield N-acetyl-5-bromoindoline. The acetyl group on the nitrogen directs the bromination to the para-position (C5). wipo.int

Deacetylation: The N-acetyl-5-bromoindoline is deacetylated under acidic conditions to give 5-bromoindoline (B135996). wipo.int

Oxidative Dehydrogenation: Finally, 5-bromoindoline is subjected to oxidative dehydrogenation to regenerate the aromatic indole ring, yielding the final 5-bromoindole product. wipo.intresearchgate.netrsc.org This aromatization step is crucial for restoring the indole scaffold. researchgate.net

This pathway effectively controls the formation of bromo isomers and utilizes milder reaction conditions compared to some traditional bromination processes. wipo.int

Table 5: Indoline-Based Synthesis of 5-Bromoindole

Step Intermediate Transformation
1 Indole Hydrogenation to Indoline wipo.int
2 Indoline N-Acetylation to N-Acetylindoline wipo.int
3 N-Acetylindoline Bromination to N-Acetyl-5-bromoindoline wipo.int
4 N-Acetyl-5-bromoindoline Deacetylation to 5-Bromoindoline wipo.int

Electrophilic Aromatic Substitution for 5-Position Bromination of 1-Acetylindole-2,3-dione

Optimization of Reaction Conditions for Enhanced Selectivity and Yield

The pursuit of higher yields and greater purity in the synthesis of 1-Acetyl-5-bromoindole has led to meticulous optimization of various reaction parameters. These efforts are primarily centered on the careful selection of solvent systems, precise temperature control, and the judicious use of catalysts and reagents.

Solvent Systems and Temperature Control in Selective Synthesis

Temperature control is paramount, particularly during the addition of the brominating agent, to manage the reaction rate and prevent undesirable side reactions like polybromination. A widely adopted strategy involves initiating the bromination at a low temperature, typically between 0 and 5 °C. google.com This initial cooling phase is crucial for controlling the electrophilic aromatic substitution, favoring the desired 5-bromo isomer. Following the initial addition, the reaction mixture is often allowed to warm to room temperature for a period of one to two hours to ensure the completion of the reaction.

In some patented multi-step syntheses starting from indole, the initial sulfonation step is carried out at a controlled temperature of 20–30 °C for an extended period of 15–20 hours in an alcoholic solvent. Subsequent bromination of the acetylated intermediate is also performed at low temperatures.

Table 1: Impact of Temperature and Solvent on Bromination of Indole Derivatives

Parameter Typical Range/Value Notes
Solvent Ethanol, Acetic acid, THF, DMF Polar solvents are favored for their solubility characteristics. DMF has been noted to improve selectivity in some cases.
Initial Temperature 0–5 °C Low temperature during bromine addition is critical to control selectivity and prevent over-bromination. google.com
Reaction Time (Bromination) 1–3 hours This is the typical duration at low temperature to allow for the primary reaction to occur.
Warming Phase Room Temperature for 1–2 hours Ensures the reaction proceeds to completion.

Catalyst Systems and Reagent Equivalents for Process Efficiency

The efficiency of the synthesis of this compound is also heavily dependent on the catalyst system and the stoichiometry of the reagents. While direct bromination is common, catalytic approaches are being explored to enhance reaction rates and selectivity. For instance, metal triflates, particularly yttrium triflate, have shown excellent catalytic activity in the Friedel-Crafts acylation of indoles, a related transformation. mdpi.com These catalysts can be used in small amounts and are often employed in conjunction with ionic liquids to facilitate recovery and reuse. mdpi.com

The molar equivalents of the brominating agent, typically bromine (Br₂), must be carefully controlled. Using an excess of bromine can lead to the formation of di- and polybrominated byproducts, reducing the yield of the desired this compound. Therefore, the amount of bromine is generally kept between 1.0 and 2.0 molar equivalents relative to the starting material.

In multi-step syntheses, the equivalents of other reagents are also optimized. For example, in a patented three-step process from indole, the acylation of the sulfonated intermediate utilizes specific quantities of acetic anhydride. google.com The final step often involves quenching excess bromine with a reducing agent like sodium bisulfite, followed by basification with sodium hydroxide (B78521) or potassium hydroxide to facilitate product crystallization and purification. Optimized reactions have reported yields exceeding 80%.

Table 2: Reagent and Catalyst Optimization in Indole Bromination

Component Typical Range/Value Purpose
Bromine Equivalents 1.0 – 2.0 molar equivalents To ensure complete monobromination while minimizing overbromination.
Quenching Agent Sodium bisulfite solution To neutralize any unreacted bromine, preventing further reactions.
Base for Workup Sodium hydroxide or Potassium hydroxide To facilitate crystallization and purification of the final product.
Catalyst (for acylation) Yttrium triflate (1 mol %) Demonstrates high activity in Friedel-Crafts acylation of indoles. mdpi.com

Green Chemistry Principles in the Synthesis of Brominated Indole Intermediates

The principles of green chemistry, which aim to reduce or eliminate hazardous substances and improve reaction efficiency, are increasingly being applied to the synthesis of brominated indoles. bridgew.edubridgew.eduroyalsocietypublishing.org These principles provide a framework for developing more sustainable chemical processes. bridgew.edunesacs.org Key goals include preventing waste, maximizing atom economy, and using safer solvents and reagents. royalsocietypublishing.org

In the context of producing brominated indole intermediates, green chemistry approaches focus on several areas. One major concern with traditional bromination methods is the use of hazardous reagents like elemental bromine and the generation of byproducts. bridgew.edu Research has explored the use of alternative brominating agents such as N-bromosuccinimide (NBS), although this can also lead to waste products like succinimide (B58015) and hydrobromic acid. bridgew.edu

Table 3: Application of Green Chemistry Principles to Brominated Indole Synthesis

Green Chemistry Principle Application in Brominated Indole Synthesis Reference
Waste Prevention Multi-step synthesis with high regioselectivity minimizes byproducts.
Atom Economy High-yield reactions that incorporate a majority of the atoms from the reactants into the final product.
Safer Solvents and Auxiliaries Use of water as a reaction medium in certain steps. google.comgoogle.com
Catalysis Use of recyclable catalysts like metal triflates in ionic liquids for acylation. mdpi.com
Designing Safer Chemicals Focus on synthetic routes that avoid highly hazardous reagents where possible. bridgew.edubridgew.edu

Table 4: List of Mentioned Chemical Compounds

Compound Name
This compound
Acetic acid
Acetic anhydride
Bromine
Ethanol
Hydrobromic acid
Indole
N-bromosuccinimide (NBS)
Potassium hydroxide
Sodium bisulfite
Sodium hydroxide
Succinimide
Tetrahydrofuran (THF)

Chemical Reactivity and Transformational Pathways of 1 Acetyl 5 Bromoindole

N-Deacetylation Reactions

The removal of the N-acetyl group, known as N-deacetylation, is a fundamental transformation that unmasks the indole (B1671886) nitrogen, yielding 5-bromoindole (B119039). This process can be accomplished under both acidic and basic conditions.

Acid-catalyzed hydrolysis of the amide linkage in 1-Acetyl-5-bromoindole provides a route to the corresponding deacetylated product. The general mechanism involves the protonation of the acetyl carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. etsu.edu This is followed by a nucleophilic attack by a water molecule. etsu.edu Subsequent proton transfer and elimination of acetic acid yield the protonated 5-bromoindole, which is then neutralized to give the final product. While this method is a standard procedure for amide hydrolysis, specific documented examples for this compound are less common in the literature compared to base-mediated methods. etsu.edu

Base-mediated cleavage is a frequently employed method for the N-deacetylation of acetylated indoles. The reaction typically involves treating the substrate with a base in a protic solvent. For instance, in syntheses related to the anti-migraine drug eletriptan, derivatives of this compound are deacetylated using potassium carbonate (K₂CO₃) in methanol. d-nb.infobeilstein-journals.org The general mechanism for base-catalyzed hydrolysis begins with the nucleophilic attack of a hydroxide (B78521) ion on the acetyl carbonyl carbon. etsu.edu This is followed by the elimination of the leaving group to form the amine. etsu.edu Research has shown that conducting the deacetylation in aqueous methanol, as opposed to anhydrous methanol, can be crucial for controlling the formation of by-products. beilstein-journals.org

Table 1: Conditions for Base-Mediated N-Deacetylation of a this compound Derivative

SubstrateReagents and ConditionsProductYieldReference
(R)-1-acetyl-5-[2(phenylsulfonyl)ethyenyl]-3-(N-methylpyrrolidin-2-ylmethyl)-1H-indolePotassium Carbonate (K₂CO₃), Methanol(R)-5-[(2-phenylsulfonyl)ethenyl]-3-(N-methylpyrrolidine-2-ylmethyl)-1H-indoleNot specified d-nb.info
(R)-1-acetyl-5-[2(phenylsulfonyl)ethyenyl]-3-(N-methylpyrrolidin-2-ylmethyl)-1H-indoleK₂CO₃, Methanol, Reflux, 2 days(R)-5-[(2-phenylsulfonyl)ethenyl]-3-(N-methylpyrrolidine-2-ylmethyl)-1H-indole40% (after column chromatography) beilstein-journals.org

Acid-Catalyzed Hydrolysis

Nucleophilic Substitution Reactions at the Bromine Center

The bromine atom at the 5-position of the indole ring is a key site for reactivity, enabling nucleophilic substitution reactions. Although the indole ring is electron-rich, the presence of the halogen allows for its replacement by various nucleophiles. For the related compound 1-Acetyl-5-bromoindoline, the bromine atom can be readily substituted by nucleophiles such as sodium azide (B81097) or potassium cyanide. The electrophilic character imparted by the bromine atom facilitates these transformations, opening pathways to a diverse range of 5-substituted indole derivatives.

Transformations Involving the Acetyl Moiety

Beyond its role as a protecting group, the acetyl moiety itself can participate in chemical reactions.

The carbonyl group within the acetyl moiety of indole derivatives can undergo condensation reactions. For example, in the case of the related compound 1-acetyl-5-bromo-1H-indole-2,3-dione, the acetyl group can react with various nucleophiles to form new compounds. Similarly, the carbonyl group in a 3-(2-bromoacetyl)-1H-indole derivative can engage in condensation reactions with different nucleophiles, leading to the formation of larger heterocyclic structures. evitachem.com This reactivity highlights the potential of the acetyl group to serve as an anchor point for building more complex molecular architectures.

Palladium-Catalyzed Cross-Coupling Reactions for C-C Bond Formation (e.g., Heck Reactions)

The bromine atom at the C-5 position makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions, which are powerful tools for constructing carbon-carbon bonds. nih.gov Among these, the Mizoroki-Heck reaction is particularly noteworthy. mdpi.comresearchgate.net

The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene in the presence of a palladium catalyst and a base. mdpi.com In the context of this compound derivatives, this reaction allows for the introduction of alkenyl substituents at the 5-position of the indole ring. A prominent example is found in the synthesis of eletriptan, where (R)-1-acetyl-5-bromo-3-(N-methylpyrrolidin-2-ylmethyl)-1H-indole is coupled with phenyl vinyl sulfone using a palladium acetate (B1210297) catalyst. d-nb.infobeilstein-journals.org This reaction proceeds under standard Heck conditions and is a critical step in constructing the drug's carbon skeleton. d-nb.info The use of palladium catalysts in conjunction with bromoindoles has become a versatile strategy in organic synthesis for creating complex molecules. nih.govacs.orgresearchgate.net

Table 2: Example of a Heck Reaction with a this compound Derivative

Aryl HalideAlkeneCatalyst / ReagentsProductReference
(R)-1-acetyl-5-bromo-3-(N-methylpyrrolidin-2-ylmethyl)-1H-indolePhenyl vinyl sulfonePalladium acetate [Pd(OAc)₂], Tri-(o-tolyl)phosphine, K₂CO₃(R)-1-acetyl-5-[2(phenylsulfonyl)ethyenyl]-3-(N-methylpyrrolidin-2-ylmethyl)-1H-indole d-nb.infobeilstein-journals.org

Derivatization Strategies and Analogue Synthesis Utilizing 1 Acetyl 5 Bromoindole

Synthesis of Impurities and Analogues Related to Eletriptan Hydrobromide

1-Acetyl-5-bromoindole is a key precursor in the synthesis of Eletriptan, a medication used for treating migraines. nih.govresearchgate.netnih.gov The manufacturing process of Eletriptan can lead to the formation of several impurities, and understanding their structure and synthesis is vital for quality control. nih.govresearchgate.net this compound is instrumental in preparing these impurities.

In the synthesis of Eletriptan, (R)-5-bromo-3-(N-methylpyrrolidin-2-ylmethyl)-1H-indole is first acetylated to form (R)-1-acetyl-5-bromo-3-(N-methylpyrrolidin-2-ylmethyl)-1H-indole (10). nih.gov This intermediate then undergoes a Heck reaction with phenyl vinyl sulfone to yield (R)-1-acetyl-5-[2(phenylsulfonyl)ethenyl]-3-(N-methylpyrrolidin-2-ylmethyl)-1H-indole (12). nih.gov Subsequent deacetylation and reduction lead to the final Eletriptan product. nih.gov

However, side reactions can occur. For instance, debromination of the starting material can lead to the formation of an impurity. nih.gov The N-acetyl group is introduced to control the reaction and prevent the formation of dimers and other unwanted byproducts during the subsequent Heck coupling and reduction steps. google.comnewdrugapprovals.org The isolation and purification of the N-acetyl intermediate are crucial for ensuring the purity of the final active pharmaceutical ingredient. quickcompany.in

A notable impurity, N-acetyl 5-(2-(phenylsulfonyl) ethen-2-yl)-indole, is synthesized from this compound through a Heck reaction with phenyl vinyl sulfone. crpsonline.com This impurity is a key marker in the quality control of Eletriptan synthesis.

Table 1: Key Intermediates and Impurities in Eletriptan Synthesis Originating from this compound

Compound NameRole in SynthesisReference
(R)-1-acetyl-5-bromo-3-(N-methylpyrrolidin-2-ylmethyl)-1H-indoleKey intermediate nih.gov
(R)-1-acetyl-5-[2(phenylsulfonyl)ethenyl]-3-(N-methylpyrrolidin-2-ylmethyl)-1H-indoleIntermediate after Heck reaction nih.gov
N-acetyl 5-(2-(phenylsulfonyl) ethen-2-yl)-indoleProcess-related impurity crpsonline.com

Preparation of Various Halogenated Indole (B1671886) Derivatives for Biological Screening

The this compound scaffold is a valuable starting point for generating libraries of halogenated indole derivatives for biological screening. researchgate.net The bromine atom at the 5-position is particularly significant as halogenation at this position has been shown to enhance the biological activity of indole compounds. This has been observed in various therapeutic areas, including cancer and infectious diseases. mdpi.comresearchgate.net

The presence of the bromine atom allows for further chemical modifications through cross-coupling reactions, enabling the introduction of a wide range of substituents at the 5-position. This facilitates the synthesis of diverse analogues with varying electronic and steric properties, which is essential for exploring their potential as drug candidates. nih.gov For example, 5-bromoindole (B119039) derivatives have been investigated for their anticancer, antibacterial, and anti-inflammatory activities. nih.gov

Design and Synthesis of Advanced Indole-Based Heterocyclic Systems

The reactivity of this compound makes it a versatile building block for the construction of more complex, fused heterocyclic systems. nih.govcore.ac.uk The indole nucleus is a common motif in many natural products and biologically active compounds. rsc.orgresearchgate.net By utilizing the functional groups on the this compound core, chemists can perform intramolecular cyclization reactions to create novel ring systems.

These advanced heterocyclic systems often exhibit unique pharmacological properties. The synthesis of such compounds allows for the exploration of new chemical space and the development of molecules with novel mechanisms of action. The acetyl group can be removed to provide the free indole NH, which can participate in various cyclization reactions.

Structural Modifications for Exploring Structure-Activity Relationships (SAR)

This compound is an excellent tool for conducting structure-activity relationship (SAR) studies. mdpi.com By systematically modifying the structure of this compound and evaluating the biological activity of the resulting analogues, researchers can identify the key structural features required for a desired pharmacological effect. researchgate.net

The acetyl group at the 1-position and the bromine atom at the 5-position are key points for modification. The acetyl group can be replaced with other acyl or alkyl groups to study the effect of steric and electronic properties at this position. The bromine atom can be substituted with other halogens or functional groups to probe the importance of the substituent at the 5-position for biological activity. mdpi.comnih.gov

For instance, studies on isatin (B1672199) derivatives have shown that the 5-bromo substitution can significantly enhance antimicrobial and anticancer activities. The electron-withdrawing nature of the bromine atom influences the electronic distribution of the indole ring, which can affect its binding to biological targets. Similarly, in the development of HIV-1 fusion inhibitors, the position of the bromine atom on the indole ring was found to be crucial for activity. nih.gov

Role in Medicinal Chemistry and Drug Discovery Research

Intermediate for Selective Serotonin (B10506) (5-HT1) Agonists

The indole (B1671886) nucleus is a core component of serotonin and its receptor agonists. 1-Acetyl-5-bromoindole serves as a key starting material in the synthesis of selective serotonin 5-HT1 receptor agonists. These agonists are crucial for treating conditions like migraine and other neurological disorders. nih.govlookchem.com

A notable application is in the development of Eletriptan, a selective 5-HT1B/1D receptor agonist used for the acute treatment of migraine headaches. lookchem.com The synthesis of Eletriptan and its related compounds involves derivatives of this compound. For instance, (R)-N-Acetyl-5-bromo-3-(N-methylpyrrolidin-2-ylmethyl)-1H-indole is a specific derivative utilized in medicinal chemistry research for the discovery and optimization of new drug candidates targeting serotonin receptors. lookchem.com The acetyl group in these intermediates can be a crucial part of the final molecule's structure or act as a protecting group during the synthetic process, allowing for precise modifications at other positions of the indole ring.

Precursor in the Development of Anticancer Agents

The 5-bromoindole (B119039) scaffold is a recognized pharmacophore in the design of various anticancer agents. medchemexpress.com this compound, by providing this core structure, plays a significant role as a precursor in the synthesis of several classes of cancer therapeutics, including kinase inhibitors and compounds that interfere with cell division. medchemexpress.comchemsrc.com

Synthesis of Glycogen Synthase Kinase-3 (GSK-3) Inhibitors

Glycogen Synthase Kinase-3 (GSK-3) is a serine/threonine kinase implicated in various diseases, including cancer. mdpi.com 5-Bromoindole is a known chemical intermediate used for the synthesis of GSK-3 inhibitors. chemsrc.commedchemexpress.comselleckchem.com In the synthesis of these complex inhibitors, this compound can be used as a key building block. The acetyl group at the nitrogen position can serve as a protecting group, directing reactions to other parts of the molecule, or it can be incorporated into the final structure to modulate the compound's properties.

Research has shown that maleimide-based inhibitors of GSK-3 can be synthesized from 5-bromoindole. nih.gov For example, a 5-bromo analog in a series of N-substituted maleimides was found to be a potent GSK-3β inhibitor. nih.gov The synthesis of such compounds often involves multi-step processes where the initial this compound is modified to introduce the necessary functional groups for biological activity. nih.gov

Compound TypeStarting MaterialTargetRelevance
Maleimide-based inhibitors5-BromoindoleGSK-3βDemonstrates the utility of the 5-bromoindole scaffold in developing potent kinase inhibitors. nih.gov
5-bromo-N-((S)-1-azido-3-hydroxypropan-2-yl)-1H-indole-3-carboxamide5-BromoindoleGSK-3βA 5-bromo analog (compound 11) showed an IC50 of 82 nM against GSK-3β. nih.gov

Preparation of Tyrosine Kinase Inhibitors (e.g., EGFR, VEGFR-2)

Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) are key tyrosine kinases involved in tumor growth and angiogenesis. nih.govresearchgate.net The indole backbone is a prominent feature in many inhibitors targeting these kinases. nih.govnih.gov Specifically, derivatives of 5-bromoindole-2-carboxylic acid have been synthesized and evaluated as potent inhibitors of EGFR and VEGFR-2. nih.govresearchgate.net

This compound is a logical precursor for these derivatives. The synthesis pathway can involve the transformation of the acetyl group or modifications at the C2 and C3 positions of the indole ring, followed by de-acetylation if required, to yield the final active compounds. For instance, a series of novel 5-bromoindole-2-carboxylic acid derivatives, including carbothioamides and oxadiazoles, were synthesized and showed promising inhibitory activity against EGFR. nih.govresearchgate.net One of the most potent compounds from this series demonstrated significant cell growth inhibition in various cancer cell lines, acting through the inhibition of EGFR tyrosine kinase. nih.gov Similarly, 5-bromoindole-2-carboxylic acid hydrazone derivatives have been identified as potential inhibitors of VEGFR-2 tyrosine kinase. researchgate.net

Derivative ClassStarting ScaffoldTarget KinaseKey Finding
5-bromo-indole-2-carboxylic acid derivatives5-BromoindoleEGFRCompound 3a showed potent inhibition of EGFR tyrosine kinase activity and decreased cell growth in HepG2, A549, and MCF-7 cancer cell lines. nih.govresearchgate.net
5-bromoindole-2-carboxylic acid hydrazone derivatives5-BromoindoleVEGFR-2A derivative, 5BDBIC, was the most potent against Hep G2 hepatocellular carcinoma cells with an IC50 of 14.3 μM. researchgate.net

Derivatives as Potential Inhibitors of Tubulin Polymerization

Inhibiting tubulin polymerization is a well-established strategy in cancer chemotherapy as it disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis. nih.gov Indole derivatives are a significant class of tubulin polymerization inhibitors. nih.gov Research has demonstrated that acetylated 5-bromoindole derivatives are valuable precursors for potent tubulin inhibitors.

Specifically, 3-trifluoroacetyl–substituted 7-acetamido-2-aryl-5-bromoindoles have been prepared and shown to inhibit tubulin polymerization effectively. nih.gov The synthesis of these compounds utilized 7-acetyl-2-aryl-5-bromoindole and 7-acetamido-2-aryl-5-bromoindole as intermediates. nih.gov Although the acetyl group is at a different position (C7 vs. C1), this highlights the importance of the acetyl-bromo-indole scaffold in generating molecules with this mechanism of action. The presence of a lipophilic bromine atom on the indole's fused benzo ring has been noted to impart significant anti-tumor activity. nih.gov

Compound SeriesPrecursor TypeActivityMost Active Compound
3-trifluoroacetyl–substituted 7-acetamido-2-aryl-5-bromoindoles (5e–h)7-acetyl-2-aryl-5-bromoindole and 7-acetamido-2-aryl-5-bromoindoleInhibition of tubulin polymerizationCompound 5g induced apoptosis in both A549 and HeLa cells. nih.gov

Enabling Synthesis of Antimicrobial Compounds from Indole Scaffold

The emergence of multidrug-resistant pathogens has created an urgent need for new antimicrobial agents. nih.gov Indole and its derivatives have been identified as an important class of compounds in the development of new antibacterial and antifungal drugs. nih.govnanobioletters.com Bromoindoles, in particular, are known to possess significant biological activities, including antimicrobial properties.

This compound serves as a versatile intermediate for synthesizing various heterocyclic compounds with potential antimicrobial effects. smolecule.com For example, new indole derivatives containing 1,2,4-triazole (B32235) and 1,3,4-thiadiazole (B1197879) moieties have demonstrated significant antibacterial activity against strains like S. aureus, MRSA, and E. coli, as well as antifungal activity against C. albicans and C. krusei. nih.govturkjps.org The synthesis of these complex molecules can start from a functionalized indole core like this compound, where the acetyl and bromo groups can be used to control the regioselectivity of subsequent reactions.

Contribution to the Generation of Anti-inflammatory and Antioxidant Indole Derivatives

Chronic inflammation and oxidative stress are underlying factors in many pathological conditions. nih.gov Indole derivatives have been investigated for their potent anti-inflammatory and antioxidant activities. nih.govnih.gov The core structure of this compound provides a foundation for the synthesis of novel compounds with these therapeutic properties.

Research has shown that various N-substituted indole derivatives can act as potent anti-inflammatory and antioxidant agents, partly through the inhibition of enzymes like COX-2. nih.gov Furthermore, a carbothioamide indole derivative has demonstrated significant antiangiogenic and antioxidant activities, with its antioxidant effect attributed to the indolic NH group acting as a hydrogen atom donor. pensoft.net this compound can be a key starting material for creating libraries of such derivatives, where the acetyl group can be modified or removed to introduce different side chains, and the bromine atom can be used for further cross-coupling reactions to enhance structural diversity and biological activity. nih.govpensoft.net

Mechanistic Investigations of Biological Activity of Derived Compounds

Molecular Target Identification and Pathway Modulation (for derivatives)

The biological activity of 1-acetyl-5-bromoindole derivatives is often attributed to their interaction with specific molecular targets, leading to the modulation of critical cellular signaling pathways. The presence of the bromine atom and the acetyl group on the indole (B1671886) ring influences the molecule's electronic properties, facilitating interactions with biological receptors. nih.gov

Key molecular targets and pathways identified for various bromoindole derivatives include:

PI3K/AKT/mTOR Pathway: One study on 1,3,4,9-tetrahydropyrano[3,4-b]indole (B1258099) derivatives revealed their ability to target the PI3K/AKT/mTOR signaling pathway. Compound 19 from this series demonstrated potent anticancer activity against MDA-MB-231 breast cancer cells by disrupting this pathway, which is crucial for cell growth and survival. nih.gov

Mcl-1 Inhibition: Novel Mcl-1 inhibitors featuring an indole carboxylic acid moiety have been synthesized. Mcl-1 is an anti-apoptotic protein often overexpressed in cancer cells. One such derivative, compound 49 , selectively inhibited Mcl-1, disrupting its interaction with the pro-apoptotic protein Bim and thereby triggering apoptosis in leukemia cells. nih.gov

14-3-3η Protein: A series of 3-(1H-indol-1-yl)-N-phenyl-benzamides were found to target the 14-3-3η protein. The lead compound, 46 , effectively bound to this protein, which is implicated in chemotherapy resistance, suggesting a novel mechanism for overcoming resistance in liver cancer. nih.gov

Heat Shock Proteins (HSPs): Certain bromoindole derivatives have been shown to induce the expression of heat shock factor 1 (HSF1), which in turn increases the levels of heat shock proteins like HSP27 and HSP70, without causing cellular toxicity. acs.org

These findings highlight the diverse molecular strategies employed by bromoindole derivatives, allowing them to act on various cancers and pathological conditions through precise pathway modulation. nih.govresearchgate.net

Apoptosis Induction Pathways (for derivatives)

A primary mechanism through which bromoindole derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. researchgate.net

Intrinsic Apoptosis Pathway: The 5‐bromo‐N′‐(4‐(dimethyl amino) benzylidene)‐1H‐indole‐2‐carbohydrazide derivative (5BDBIC ) was found to induce the intrinsic apoptosis pathway in HepG2 hepatocellular carcinoma cells. researchgate.net This was confirmed by treating the cells with the compound at its IC₅₀ concentration, which led to a significant increase in apoptotic cells as identified by Annexin-V/propidium iodide staining. researchgate.net

Caspase-Dependent Apoptosis: The highly active compound 5g (a 3-trifluoroacetyl–substituted 7-acetamido-2-aryl-5-bromoindole) was shown to induce apoptosis in a caspase-dependent manner in both A549 (lung cancer) and HeLa (cervical cancer) cells. nih.gov Similarly, other indole derivatives have been shown to increase levels of cleaved caspase-3 and PARP, which are key executioners of apoptosis. nih.gov

Mitochondrial Involvement: Many indole derivatives trigger apoptosis by disrupting the mitochondrial membrane potential (MMP). nih.gov For instance, compound 12 , an indole-containing hybrid, caused apoptosis through the accumulation of reactive oxygen species (ROS) and subsequent disruption of the MMP. nih.gov Compound 19 also induced apoptosis by disrupting the MMP in breast cancer cells. nih.gov

Mcl-1 Dependent Apoptosis: As mentioned previously, derivatives like compound 49 can induce apoptosis by directly inhibiting the anti-apoptotic protein Mcl-1, thereby freeing pro-apoptotic proteins to initiate the cell death cascade. nih.gov Dual inhibitors of Bcl-2 and Mcl-1, such as compound 28 , have also demonstrated dose-dependent apoptosis induction in leukemia cells. nih.gov

Cell Cycle Modulation (for derivatives)

Derivatives of this compound have been shown to interfere with the normal progression of the cell cycle in cancer cells, leading to cell cycle arrest at various phases and preventing proliferation. nih.govacs.org

G2/M Phase Arrest: Several potent indole derivatives act as tubulin polymerization inhibitors, leading to arrest in the G2/M phase of the cell cycle. nih.gov

Compound 1 , a substituted indole-acrylamide derivative, induced G2/M-phase cell cycle arrest in Huh7 hepatocellular carcinoma cells. nih.gov

Compound 5 , a 6-aryl-3-aroyl-indole analog, also caused G2/M phase arrest in breast cancer cells. nih.gov

Similarly, compound 12 and 15 were found to induce G2/M arrest in various cancer cell lines. nih.gov

The 5‐bromo‐N′‐(4‐(dimethyl amino) benzylidene)‐1H‐indole‐2‐carbohydrazide (5BDBIC ) also caused cell cycle arrest at the G2/M phase in liver cancer cells. researchgate.net

G0/G1 Phase Arrest: Compound 19 , which targets the PI3K/AKT/mTOR pathway, was found to induce G0/G1 cell cycle arrest in MDA-MB-231 breast cancer cells. nih.gov Yuanhuadine, a daphnane (B1241135) diterpenoid, was also associated with G0/G1 arrest in lung cancer cells. acs.org

S-Phase Arrest: A potent derivative, compound 48 (a 1-benzo smolecule.comdioxol-5-yl-3-N-fused heteroaryl indole), was shown to induce S-phase cell cycle arrest in CCRF-CEM acute lymphoblastic leukemia cells. nih.gov

G1-S Phase Arrest: The 14-3-3η protein inhibitor, compound 46 , promoted G1-S phase cell cycle arrest in liver cancer cells. nih.gov

This modulation of the cell cycle is a key component of the anti-proliferative activity observed for these compounds. nih.gov

Enzyme Inhibition Mechanisms (for derivatives, e.g., tyrosine kinases, tubulin polymerization)

The therapeutic potential of bromoindole derivatives is significantly linked to their ability to inhibit crucial enzymes involved in cancer cell proliferation and survival. nih.govresearchgate.net

Tubulin Polymerization Inhibition: A major strategy in cancer therapy is the disruption of microtubule dynamics, which are essential for cell division. nih.gov Several 5-bromoindole (B119039) derivatives have been identified as potent inhibitors of tubulin polymerization.

The 3-trifluoroacetyl–substituted 7-acetamido-2-aryl-5-bromoindoles (5e–h ) were found to significantly inhibit tubulin polymerization. nih.gov Molecular docking studies of the most active compound, 5g , showed it binding to the colchicine-binding site of tubulin. nih.gov

A series of indole-1,3,4-oxadiazole hybrids yielded compound 10 , which demonstrated superior tubulin polymerization inhibition (IC₅₀ = 0.48 µM) compared to the standard drug combretastatin (B1194345) A-4. nih.gov

Other notable tubulin inhibitors include compound 1 (IC₅₀ = 5.0 µM), compound 5 (IC₅₀ = 0.57 µM), and compound 12 (IC₅₀ = 2.07 µM). nih.gov

Tyrosine Kinase Inhibition: Receptor tyrosine kinases (RTKs) are critical regulators of cell growth, and their dysregulation is a common feature of many cancers. Bromoindole derivatives have been developed as potent inhibitors of several tyrosine kinases.

VEGFR-2 Inhibition: A series of 5‐bromoindole‐2‐carboxylic acid hydrazone derivatives were designed as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in angiogenesis. The most potent compound, 5BDBIC , inhibited VEGFR‐2 tyrosine kinase activity, with an IC₅₀ value (14.3 μM) approaching that of the standard inhibitor sorafenib. researchgate.net

EGFR and BRAFV600E Inhibition: An indole derivative, compound 15 , was identified as a dual inhibitor of Epidermal Growth Factor Receptor (EGFR) and the BRAFV600E mutant kinase, with an IC₅₀ value of 45 nM against BRAFV600E. nih.gov

General Kinase Inhibition: C5-halogenated isatins, which are structurally related to the core compound, have shown potent inhibitory activity against various tyrosine kinases, with the bromine atom enhancing interactions at the ATP-binding site. smolecule.com

Computational and Theoretical Studies in 1 Acetyl 5 Bromoindole Research

Molecular Docking Simulations for Ligand-Target Interactions of Derivatives

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to understand the interaction between a ligand and its target protein at the atomic level. In the context of 1-Acetyl-5-bromoindole derivatives, docking simulations have been instrumental in identifying potential biological targets and elucidating binding mechanisms.

Research has shown that derivatives of the bromoindole scaffold are promising candidates for various therapeutic targets. For instance, studies on 7-acetyl-2-aryl-5-bromoindoles, which are structurally related to this compound, have explored their potential as inhibitors of tubulin polymerization. nih.gov Molecular docking of these compounds into the colchicine (B1669291) binding site of tubulin revealed key interactions that contribute to their cytotoxic effects against cancer cell lines. nih.gov The simulations help to correlate structural variations with biological activity, guiding the design of more potent agents. nih.gov

Similarly, docking studies on 1-acetyl-5-bromo-1H-indole-2,3-dione, a dione (B5365651) derivative, have been conducted to explore its binding affinity with receptors involved in microbial resistance. smolecule.com These simulations indicate effective interaction with multiple microbial targets, revealing binding modes that could be exploited to enhance antimicrobial efficacy. smolecule.com Other research on 5-bromoindole (B119039) derivatives has identified them as potential inhibitors of Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. Docking studies have shown that these molecules can fit into the EGFR active site, mimicking the binding modes of established inhibitors like gefitinib (B1684475) and erlotinib. researchgate.net

Derivative ClassBiological TargetKey Findings from Docking StudiesReference
7-Acetyl-2-aryl-5-bromoindolesTubulin (Colchicine binding site)Identified key interactions responsible for potential inhibition of tubulin polymerization, correlating structure with cytotoxicity. nih.gov
1-Acetyl-5-bromo-1H-indole-2,3-dioneMicrobial Resistance ReceptorsShowed effective binding, revealing potential pathways to enhance antimicrobial activity. smolecule.com
5-Bromoindole-2-carboxylic acid derivativesEpidermal Growth Factor Receptor (EGFR)Demonstrated binding modes comparable to known inhibitors (gefitinib, erlotinib) within the EGFR active site. researchgate.net

Quantum Chemical Calculations (e.g., DFT for electronic properties and chemical shifts)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful methods for investigating the electronic structure, reactivity, and spectroscopic properties of molecules. scienceopen.com These calculations provide a theoretical framework to understand and predict chemical behavior, complementing experimental findings.

For derivatives like 1-acetyl-5-bromo-1H-indole-2,3-dione, DFT calculations using functionals such as B3LYP with a 6-311+G(d,p) basis set have been employed to simulate NMR chemical shifts. The close agreement between the calculated and experimental shifts, often with a mean absolute deviation of less than 0.3 ppm, serves to validate the compound's structure. Furthermore, Time-Dependent DFT (TD-DFT) can be used to simulate UV-Vis spectra, with predicted maximum absorption wavelengths (λmax) typically falling within ±10 nm of experimental values.

DFT is also used to analyze molecular reactivity. For instance, calculations have shown that the C5 position of the indole (B1671886) ring has a significantly lower activation energy for bromination compared to other positions, explaining the regioselectivity of synthesis methods. In studies of 5-bromoindole derivatives targeting EGFR, DFT calculations have helped to demonstrate the high reactivity of specific compounds toward the receptor, providing a rationale for their potent inhibitory activity. researchgate.net These computational studies can determine electronic properties such as HOMO/LUMO energy levels, which are crucial for understanding charge transfer interactions and reaction kinetics.

In Silico ADMET Predictions and Toxicity Profiling of Derivatives

The evaluation of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in drug discovery, helping to identify candidates with favorable pharmacokinetic profiles and low toxicity. computabio.com In silico ADMET prediction tools use computational models to estimate these properties early in the development process, reducing the reliance on costly and time-consuming experimental assays. computabio.com

For various bromoindole derivatives, in silico ADMET studies have been conducted to assess their drug-likeness and safety profiles. These predictions often begin with an analysis based on Lipinski's Rule of Five, which evaluates properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors to predict oral bioavailability. jmchemsci.com

Studies on novel 5-bromoindole derivatives have used these tools to predict key parameters. researchgate.net For example, predictions may assess gastrointestinal (GI) absorption, permeability across the blood-brain barrier (BBB), and potential for inhibiting crucial metabolic enzymes like cytochrome P450 (CYP). researchgate.netjmchemsci.com Research on certain 5-bromoindole derivatives has predicted good absorption levels, a low likelihood of causing CNS side effects, and minimal potential for hepatotoxicity. researchgate.net Toxicity profiling can also include predictions for mutagenicity (AMES test) and cardiotoxicity (hERG inhibition). jmchemsci.com These comprehensive in silico screens are vital for prioritizing which derivatives should advance to further preclinical testing. computabio.comscielo.br

ADMET ParameterPrediction for Representative Bromoindole DerivativesSignificanceReference
Human Intestinal AbsorptionPredicted to be high (>80%) for several derivatives.Indicates good potential for oral absorption. scielo.br
Caco-2 PermeabilityOften predicted as moderate.Models absorption across the intestinal epithelial barrier. scielo.br
Blood-Brain Barrier (BBB) PenetrationGenerally predicted to be low or non-penetrant for selected series.Suggests a lower risk of central nervous system (CNS) side effects. researchgate.netjmchemsci.com
CYP450 InhibitionPredicted not to inhibit major isoforms (e.g., CYP2D6, CYP3A4).Indicates a lower potential for drug-drug interactions. researchgate.netjmchemsci.com
HepatotoxicityPredicted to be low or non-toxic.Suggests a lower risk of liver damage. researchgate.netjmchemsci.com
AMES ToxicityPredicted to be non-mutagenic.Indicates a lower risk of causing genetic mutations. jmchemsci.com

Advanced Spectroscopic and Analytical Characterization in 1 Acetyl 5 Bromoindole Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H NMR, ¹³C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of 1-Acetyl-5-bromoindole. By analyzing the magnetic properties of its atomic nuclei, researchers can map out the connectivity and chemical environment of each atom within the molecule.

¹H NMR spectroscopy provides information on the number, environment, and coupling of hydrogen atoms. In a typical spectrum of this compound, the acetyl group protons (CH₃) would appear as a sharp singlet, usually in the range of δ 2.1–2.3 ppm. The aromatic protons on the indole (B1671886) ring exhibit characteristic shifts and coupling patterns consistent with a 5-bromo substitution.

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. The carbonyl carbon of the acetyl group is typically observed at a downfield chemical shift, around 170 ppm. The carbon atoms of the indole ring will have distinct signals that are influenced by the bromine and acetyl substituents.

2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed for a more detailed structural assignment. conicet.gov.ar These experiments establish correlations between protons (¹H-¹H in COSY) and between protons and carbons (¹H-¹³C in HSQC and HMBC), allowing for the definitive assignment of all signals and confirmation of the compound's structure. conicet.gov.ar

Interactive Table: Representative NMR Data for Indole Derivatives
NucleusFunctional GroupTypical Chemical Shift (δ) ppmReference
¹HAcetyl (CH₃)2.1–2.3
¹HAromatic (indole ring)6.5–7.5
¹³CCarbonyl (C=O)~170

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition of this compound and studying its fragmentation patterns. nih.gov HRMS provides a highly accurate mass measurement of the molecular ion, which allows for the unambiguous determination of the molecular formula, C₁₀H₈BrNO. mdpi.com This technique can differentiate between compounds with the same nominal mass but different elemental compositions.

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides structural information by breaking the molecule into smaller, charged fragments. nih.gov The fragmentation pattern of this compound would be expected to show characteristic losses, such as the loss of the acetyl group or the bromine atom, which helps to confirm the structure.

Interactive Table: HRMS Data for this compound
PropertyValueReference
Molecular FormulaC₁₀H₈BrNO nih.gov
Molecular Weight238.08 g/mol nih.gov
Exact Mass236.97893 Da nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound will display characteristic absorption bands corresponding to the vibrations of its specific bonds.

Key expected absorptions include a strong band for the carbonyl (C=O) stretching of the acetyl group, typically appearing in the range of 1720–1740 cm⁻¹. The aromatic C-H stretching vibrations are expected between 3000-3100 cm⁻¹, and the in-ring C=C stretching vibrations for the aromatic system are found around 1400-1600 cm⁻¹. libretexts.orglibretexts.org The presence of these characteristic peaks provides strong evidence for the acetyl and indole functionalities within the molecule.

Interactive Table: Characteristic IR Absorptions for this compound Functional Groups
Functional GroupVibrationTypical Wavenumber (cm⁻¹)Reference
AcetylC=O Stretch1720–1740
Aromatic RingC-H Stretch3000-3100 libretexts.orglibretexts.org
Aromatic RingC=C Stretch (in-ring)1400-1600 libretexts.orglibretexts.org

X-ray Crystallography for Solid-State Structure Determination

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound and for identifying and quantifying any impurities. google.com In an HPLC analysis, the compound is passed through a column packed with a stationary phase, and its separation is achieved based on its affinity for the stationary and mobile phases.

A typical HPLC analysis of this compound would show a major peak corresponding to the pure compound, with its purity often reported as a percentage of the total peak area. google.com The method can be optimized to detect and quantify process-related impurities or degradation products, ensuring the quality of the material for research applications. Purity levels of greater than 92%, and often exceeding 95% or 97%, are commonly reported for this compound. google.combldpharm.comfluorochem.co.ukavantorsciences.comthermofisher.com

Future Research Perspectives and Unexplored Avenues for 1 Acetyl 5 Bromoindole

Development of Novel Catalytic and Sustainable Synthetic Routes

Future research should prioritize the development of more efficient, environmentally friendly, and cost-effective synthetic methods for 1-acetyl-5-bromoindole and its derivatives. While traditional methods like Friedel-Crafts acylation are utilized, they often involve harsh conditions and stoichiometric amounts of reagents. The exploration of novel catalytic systems is a promising area of investigation.

Key areas for development include:

Heterogeneous Catalysis: The use of solid-supported catalysts, such as zeolites, clays, or metal-organic frameworks (MOFs), could facilitate easier product purification, catalyst recycling, and milder reaction conditions. rsc.org Research into heteropolyacid (HPA)-based catalysts, known for their high acidity and thermal stability, could lead to highly efficient and selective syntheses. rsc.org

Homogeneous Catalysis: The development of novel transition-metal catalysts (e.g., palladium, copper, rhodium) could enable more selective and efficient C-H activation and cross-coupling reactions for the synthesis and functionalization of the indole (B1671886) core. mdpi.com For instance, copper-catalyzed multicomponent reactions in water have shown promise for the synthesis of substituted indoles, aligning with green chemistry principles. nih.gov

Biocatalysis: Employing enzymes as catalysts offers the potential for high stereoselectivity and regioselectivity under mild, aqueous conditions, significantly reducing the environmental impact of synthetic processes.

Electrochemical Synthesis: Electrochemical methods present a reagent-free and sustainable alternative for constructing and derivatizing indole structures, offering a high degree of control over reaction conditions. researchgate.net

Flow Chemistry: The implementation of continuous flow technologies can enhance reaction efficiency, safety, and scalability, allowing for precise control over reaction parameters and minimizing waste.

The development of these sustainable synthetic routes will not only make the production of this compound more economical but also align with the growing demand for green chemistry in the pharmaceutical industry. researchgate.net

Exploration of New Derivatization Strategies for Enhanced Bioactivity Profiles

The indole scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to bind to multiple biological targets. mdpi.com The strategic derivatization of this compound is crucial for modulating its pharmacokinetic and pharmacodynamic properties to develop new therapeutic agents.

Future derivatization strategies should focus on:

Substitution at Various Positions: While the 5-bromo and 1-acetyl groups provide a starting point, systematic exploration of substitutions at other positions of the indole ring (C2, C3, C4, C6, and C7) is warranted. mdpi.com The position of substituents significantly influences the electronic properties and bioactivity of the indole core.

Introduction of Diverse Functional Groups: Incorporating a wide range of functional groups, such as amides, sulfonamides, heterocycles, and various alkyl and aryl moieties, can lead to compounds with improved potency, selectivity, and metabolic stability. mdpi.comnih.gov For example, the introduction of a trifluoroacetyl group at the C3 position has been shown to enhance biological activity in some indole derivatives. nih.gov

Bioisosteric Replacement: Replacing the bromo or acetyl groups with bioisosteres could modulate the compound's properties. For instance, replacing the bromine atom with other halogens or a trifluoromethyl group could alter lipophilicity and binding interactions.

Hybrid Molecule Design: Combining the this compound scaffold with other known pharmacophores can lead to hybrid molecules with dual or synergistic biological activities.

These derivatization efforts, guided by structure-activity relationship (SAR) studies, will be instrumental in generating a library of novel compounds with diverse and potentially enhanced bioactivity profiles. researchgate.net

Advanced Mechanistic Studies on Derivative-Biological Target Interactions

A deeper understanding of how this compound derivatives interact with their biological targets at the molecular level is essential for rational drug design.

Future research in this area should involve:

X-ray Crystallography and NMR Spectroscopy: These techniques can provide high-resolution structural information on the binding mode of derivatives to their target proteins, revealing key interactions such as hydrogen bonds, hydrophobic interactions, and halogen bonds. nih.gov

Computational Modeling and Molecular Docking: In silico methods can predict binding affinities and poses, guide the design of new derivatives, and help to elucidate the mechanism of action. nih.gov These studies can identify key pharmacophoric features necessary for biological activity.

Biophysical Techniques: Methods like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can quantify the binding kinetics and thermodynamics of ligand-receptor interactions, providing valuable insights into the binding affinity and mechanism. acs.org

Cellular and Molecular Biology Assays: Investigating the downstream effects of target engagement, such as changes in signaling pathways, gene expression, and protein function, will provide a comprehensive understanding of the compound's mechanism of action.

These advanced mechanistic studies will facilitate a more targeted and efficient approach to optimizing the pharmacological properties of this compound derivatives.

Integration with High-Throughput Screening Platforms for New Pharmacological Leads

To accelerate the discovery of new therapeutic applications for this compound and its derivatives, integration with high-throughput screening (HTS) platforms is crucial. google.com

This integration should encompass:

Diverse Biological Assays: Screening a library of this compound derivatives against a wide range of biological targets, including enzymes, receptors, and ion channels, can identify novel activities. google.com This broad screening approach increases the probability of discovering unexpected therapeutic applications.

Phenotypic Screening: In addition to target-based screening, phenotypic screening in cellular or whole-organism models can identify compounds that produce a desired physiological effect without prior knowledge of the specific molecular target.

Automation and Miniaturization: Utilizing automated liquid handling and miniaturized assay formats will allow for the rapid and cost-effective screening of large compound libraries. google.com

Data Analysis and Cheminformatics: Sophisticated data analysis tools and cheminformatics approaches will be essential for managing and interpreting the large datasets generated from HTS campaigns, identifying structure-activity relationships, and prioritizing hits for further development.

The systematic application of HTS will enable the rapid exploration of the vast chemical space around the this compound scaffold, significantly increasing the chances of identifying promising new lead compounds for a variety of diseases.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-Acetyl-5-bromoindole, and how can purity be ensured?

  • Methodological Answer : The compound is typically synthesized via acetylation of 5-bromoindole using acetic anhydride in the presence of a catalyst (e.g., H₂SO₄ or BF₃·Et₂O). Purification involves column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization. Purity is validated via HPLC (≥98% purity, C18 column, acetonitrile/water mobile phase) and melting point analysis (mp: 112–114°C, lit. 33632-27-8) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., acetyl group at position 1, bromine at position 5).
  • MS : High-resolution mass spectrometry (HRMS) for molecular ion verification.
  • FT-IR : Peaks at ~1680 cm⁻¹ (C=O stretch) and ~600 cm⁻¹ (C-Br stretch).
    Data should align with PubChem records (InChIKey: YLHTXVVSBGIOSU-UHFFFAOYSA-N) .

Q. How should researchers handle and store this compound to maintain stability?

  • Methodological Answer : Store at 2–8°C in amber vials under inert gas (N₂/Ar) to prevent degradation via moisture or light exposure. Solubility in DMSO (50 mg/mL) should be validated before biological assays .

Advanced Research Questions

Q. How can researchers design experiments to investigate the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer :

  • Palladium Catalysis : Optimize Suzuki-Miyaura coupling using Pd(PPh₃)₄, aryl boronic acids, and K₂CO₃ in THF/H₂O.
  • Control Experiments : Include negative controls (no catalyst) and competitive substrates to assess regioselectivity.
  • Analytical Workflow : Monitor reaction progress via TLC, isolate products via flash chromatography, and characterize using X-ray crystallography (if crystalline) .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected peaks in NMR)?

  • Methodological Answer :

  • Cross-Validation : Repeat synthesis and characterization under anhydrous conditions to rule out solvent artifacts.
  • Impurity Profiling : Use LC-MS to identify byproducts (e.g., deacetylated or dimerized species).
  • Collaborative Analysis : Compare data with computational simulations (DFT for NMR chemical shifts) .

Q. How to optimize the synthesis of this compound derivatives for drug discovery applications?

  • Methodological Answer :

  • Parallel Synthesis : Use robotic liquid handlers to screen reaction conditions (temperature, solvent, catalyst loading).
  • Structure-Activity Relationship (SAR) : Prioritize derivatives with electron-withdrawing groups at position 5 for enhanced bioactivity.
  • Data Reproducibility : Document protocols in supplementary materials (e.g., solvent volumes, reaction times) .

Data Presentation and Reproducibility

Q. What are best practices for presenting synthetic and analytical data in manuscripts?

  • Methodological Answer :

  • Main Text : Include key data (e.g., yields, melting points, NMR shifts for novel compounds).
  • Supporting Information : Provide raw spectra, chromatograms, and crystallographic data (CIF files).
  • Ethical Standards : Cite prior synthetic methods and disclose funding sources impacting research design .

Q. How can researchers address limitations in experimental reproducibility?

  • Methodological Answer :

  • Detailed Protocols : Specify equipment models (e.g., Bruker NMR spectrometers) and reagent batches.
  • Error Analysis : Calculate uncertainties (e.g., ±0.5°C for melting points) and discuss environmental factors (humidity, light exposure) .

Tables for Methodological Reference

Table 1 : Key Characterization Parameters for this compound

TechniqueParametersReference
¹H NMR (CDCl₃)δ 8.15 (d, 1H), 7.45 (dd, 1H), 2.65 (s, 3H)
HPLC Retention12.3 min (70:30 acetonitrile/water)
X-ray DiffractionSpace group P2₁/c, Z = 4

Table 2 : Common Data Contradictions and Resolution Strategies

Contradiction TypeResolution MethodEvidence
Unassigned NMR PeaksHSQC/HMBC correlation, computational DFT
Low Reaction YieldsScreening Pd catalysts (e.g., PdCl₂ vs Pd(OAc)₂)

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Acetyl-5-bromoindole
Reactant of Route 2
Reactant of Route 2
1-Acetyl-5-bromoindole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.